molecular formula C11H15N3O2 B10901122 (2Z)-1-(4-nitrophenyl)-2-(pentan-2-ylidene)hydrazine

(2Z)-1-(4-nitrophenyl)-2-(pentan-2-ylidene)hydrazine

Cat. No.: B10901122
M. Wt: 221.26 g/mol
InChI Key: SVHKFVVSPMRRIG-XFXZXTDPSA-N
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Description

2-Pentanone 2-(4-nitrophenyl)hydrazone is an organic compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 . This compound is a derivative of 2-pentanone, where the hydrazone group is substituted with a 4-nitrophenyl group. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-pentanone 2-(4-nitrophenyl)hydrazone typically involves the reaction of 2-pentanone with 4-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial production methods for hydrazones, including 2-pentanone 2-(4-nitrophenyl)hydrazone, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency and simplicity .

Chemical Reactions Analysis

2-Pentanone 2-(4-nitrophenyl)hydrazone undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. Common reagents used in these reactions include hydrazine, potassium hydroxide, and various organic solvents .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wolff-Kishner reduction converts the hydrazone to an alkane by removing the carbonyl oxygen as water .

Scientific Research Applications

2-Pentanone 2-(4-nitrophenyl)hydrazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-pentanone 2-(4-nitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The hydrazone can further undergo reactions such as the Wolff-Kishner reduction, where it is converted to an alkane by the loss of nitrogen gas and protonation .

Comparison with Similar Compounds

2-Pentanone 2-(4-nitrophenyl)hydrazone can be compared with other similar hydrazone compounds, such as:

The uniqueness of 2-pentanone 2-(4-nitrophenyl)hydrazone lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-nitro-N-[(Z)-pentan-2-ylideneamino]aniline

InChI

InChI=1S/C11H15N3O2/c1-3-4-9(2)12-13-10-5-7-11(8-6-10)14(15)16/h5-8,13H,3-4H2,1-2H3/b12-9-

InChI Key

SVHKFVVSPMRRIG-XFXZXTDPSA-N

Isomeric SMILES

CCC/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C

Canonical SMILES

CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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